Macluraxanthone Macluraxanthone Macluraxanthone is a member of pyranoxanthones.
Macluraxanthone is a natural product found in Maclura pomifera, Calophyllum blancoi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5848-14-6
VCID: VC21344191
InChI: InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3
SMILES: CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C
Molecular Formula: C23H22O6
Molecular Weight: 394.4 g/mol

Macluraxanthone

CAS No.: 5848-14-6

Cat. No.: VC21344191

Molecular Formula: C23H22O6

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Macluraxanthone - 5848-14-6

CAS No. 5848-14-6
Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
IUPAC Name 5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one
Standard InChI InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3
Standard InChI Key XRVLGJCHUWXTDX-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C
Canonical SMILES CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Macluraxanthone (CAS 5848-14-6) is a pyranoxanthone derivative with the molecular formula C₂₃H₂₂O₆ (molecular weight: 394.4 g/mol) . Its structure comprises a xanthone core substituted with hydroxyl groups at positions 5, 9, and 10, a dimethylallyl group at position 2, and a prenyl group at position 12 . Key synonyms include 3-hydroxyblancoxanthone and 5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one .

Physical and Spectral Properties

PropertyValueSource
Melting Point181–182°C
Density1.329 g/cm³
Boiling Point595.2°C (at 760 mmHg)
UV λmax (EtOH)336, 290, 280, 241 nm
IR νmax (KBr)3320, 2926, 2860, 1738 cm⁻¹

¹H and ¹³C NMR Data (CDCl₃):

Positionδ (¹H)δ (¹³C)
C-1155.2
C-3157.6
C-5157.2
C-66.24 (s)103.1
C-8158.4
C-9157.1
C-10158.8
Prenyl1.60 (s)17.8
Data from

Natural Sources and Isolation Methods

Botanical Distribution

Macluraxanthone is primarily isolated from:

  • Maclura spp. (Maclura tinctoria, M. pomifera) .

  • Cudrania tricuspidata .

  • Mesua ferrea (commonly called Cobra Saffron) .

Extraction and Purification

  • Solvent Extraction: Methanol or ethyl acetate extracts are typically used .

  • Chromatography: Column chromatography (silica gel or Sephadex LH-20) followed by recrystallization yields pure compounds .

Pharmacological Activities

Anti-Inflammatory Effects

Macluraxanthone inhibits LPS-induced inflammation in macrophages (RAW264.7 and BV2 cells) by:

  • Suppressing NO, PGE₂, IL-6, and TNF-α production .

  • Reducing iNOS and COX-2 expression .

  • Blocking NF-κB pathway activation (preventing p65 nuclear translocation) .

  • Inhibiting MAPK phosphorylation (ERK, JNK, p38) .

Mechanistic Insight: HO-1 induction partially mediates its anti-inflammatory action, as HO-1 inhibitors reverse NO suppression .

Anticancer Properties

  • Inhibits melanoma metastasis: Reduces B16F10 cell invasion and migration via apoptosis induction .

  • Cytotoxicity: Exhibits dose-dependent cytotoxic effects in leukemia models (e.g., chronic lymphocytic leukemia xenografts) .

Immunomodulatory Effects

Macrophage Polarization

Macluraxanthone promotes M1-like pro-inflammatory macrophage polarization by:

  • Increasing CD86 expression (pro-inflammatory marker).

  • Decreasing CD14, CD11b, and CD80 expression (anti-inflammatory markers) .

Cytokine Modulation

In LPS-stimulated THP-1 macrophages, it reduces TNF-α and IL-10 production .

Structure-Activity Relationships (SAR)

CompoundCell LineCytotoxicity (IC₅₀)Key Features
MacluraxanthoneB16F10 (melanoma)Not reportedPrenyl group enhances bioavailability
Caloxanthone CLeukemia<10 µMHydroxyl groups critical for activity
Mesuaferrin ABreast cancer15 µMDimethylallyl chain linked to potency
Data from

Key SAR Observations:

  • Prenyl groups: Enhance membrane permeability and target binding .

  • Hydroxyl groups: Essential for hydrogen-bonding interactions with enzymes (e.g., COX-2) .

  • Methylation: Dimethylallyl substitutions (position 2) correlate with improved anti-inflammatory activity .

Research Challenges and Future Directions

Limitations

  • In vivo data gaps: Most studies focus on in vitro models; systemic toxicity and pharmacokinetics remain uncharacterized .

  • Target specificity: Molecular mechanisms (e.g., HO-1 induction) require validation in clinical settings .

Opportunities

  • Drug formulation: Nanoparticle-based delivery to improve solubility and bioavailability .

  • Combination therapies: Synergistic effects with standard anticancer agents warrant exploration .

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